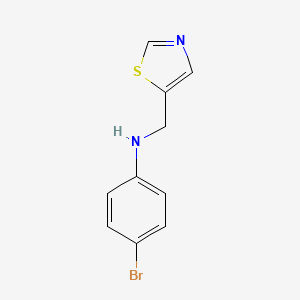

4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H9BrN2S/c11-8-1-3-9(4-2-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |

InChI Key |

CEGJGZLDKFCXCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CN=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline reveals several logical disconnections to identify key starting materials. The most apparent disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This leads to two primary synthetic strategies:

Strategy A: Alkylation. This approach involves the disconnection of the C-N bond between the aniline (B41778) nitrogen and the methylene (B1212753) bridge, suggesting 4-bromoaniline (B143363) and a thiazole (B1198619) derivative bearing an electrophilic methylene group at the 5-position, such as 5-(chloromethyl)-1,3-thiazole or 5-(bromomethyl)-1,3-thiazole, as the key precursors.

Strategy B: Reductive Amination. Alternatively, the C-N bond can be formed through the reductive amination of a carbonyl compound. This retrosynthetic disconnection points to 4-bromoaniline and thiazole-5-carbaldehyde as the essential starting materials.

Further deconstruction of these precursors leads to even simpler starting materials. 4-bromoaniline can be retrosynthetically traced back to aniline itself. The thiazole ring, particularly with substitution at the 5-position, can be disconnected according to the principles of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. For instance, thiazole-5-carbaldehyde or a precursor like 5-(hydroxymethyl)thiazole could be synthesized from starting materials such as 1,3-dichloroacetone (B141476) and a suitable thioamide.

Comprehensive Review of Established Synthetic Routes to the Chemical Compound

The synthesis of this compound can be achieved through both classical and modern synthetic methods, focusing on the formation of the aniline and thiazole moieties and their subsequent coupling.

Classical Organic Synthesis Approaches to the Aniline and Thiazole Moieties

The preparation of the two key building blocks, 4-bromoaniline and a functionalized 5-methylthiazole, can be accomplished using well-established classical methods.

Synthesis of 4-bromoaniline: Direct bromination of aniline is often unselective due to the strong activating nature of the amino group, leading to multiple bromination products. researchgate.net A common and effective classical approach involves a protection-bromination-deprotection sequence. wikipedia.orgchegg.com

Protection: The amino group of aniline is first protected, typically as an acetamide, by reacting it with acetic anhydride. This moderates the activating effect of the amino group and prevents over-bromination.

Bromination: The resulting acetanilide (B955) is then brominated. The acetamido group is an ortho-, para-director, and due to steric hindrance from the bulky protecting group, the para-product, 4-bromoacetanilide, is formed predominantly.

Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the desired 4-bromoaniline. researchgate.net

| Step | Reagents and Conditions | Product |

| Protection | Aniline, Acetic Anhydride | Acetanilide |

| Bromination | Acetanilide, Bromine in Acetic Acid | 4-Bromoacetanilide |

| Deprotection | 4-Bromoacetanilide, Acid or Base Hydrolysis | 4-Bromoaniline |

Synthesis of the Thiazole Moiety: The Hantzsch thiazole synthesis is a cornerstone of classical thiazole chemistry and can be adapted to produce 5-substituted thiazoles. chemhelpasap.commdpi.comrsc.orgresearchgate.net To obtain a precursor for the thiazol-5-ylmethyl group, one could start with an α-halocarbonyl compound that already contains the necessary functionality or can be easily converted to it. For example, the reaction of 1,3-dichloroacetone with a thioamide can yield a 5-(chloromethyl)thiazole (B1295649) derivative. ias.ac.ingoogle.com

Modern Catalytic Methods for Carbon-Heteroatom Bond Formation

Modern catalytic methods offer efficient ways to form the crucial C-N bond between the 4-bromoaniline and the thiazole-5-ylmethyl fragments. These methods often provide higher yields and better functional group tolerance compared to classical approaches.

One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl halide. While typically used for the formation of an N-aryl bond, variations of this reaction can be applied to the synthesis of the target molecule, for instance, by coupling a thiazole-containing amine with an aryl bromide.

Another significant method is the Chan-Lam coupling , which utilizes a copper catalyst to couple an amine with a boronic acid. wikipedia.orgdntb.gov.ua This reaction is often performed under milder conditions, sometimes even open to the air. organic-chemistry.org

In the context of synthesizing this compound, these modern catalytic methods could be employed in the final coupling step, for instance, by reacting 4-bromoaniline with a suitably functionalized thiazole derivative in the presence of a palladium or copper catalyst.

Advanced Synthetic Strategies for Analogues and Derivatives of the Chemical Compound

The development of analogues and derivatives of this compound is essential for structure-activity relationship studies. Advanced synthetic strategies allow for the selective modification of both the bromophenyl and the thiazole moieties.

Strategies for Modifying the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of transformations, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions: The bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful tool for introducing various aryl, heteroaryl, or alkyl groups at the para-position of the aniline ring. nih.govresearchgate.net

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene, leading to the introduction of a vinyl group. chemicalbook.com

| Coupling Reaction | Reagents | Product |

| Suzuki-Miyaura | Aryl Boronic Acid, Pd Catalyst, Base | 4-Aryl-N-(1,3-thiazol-5-ylmethyl)aniline |

| Heck-Mizoroki | Alkene, Pd Catalyst, Base | 4-Vinyl-N-(1,3-thiazol-5-ylmethyl)aniline |

Directed Ortho-Metalation (DoM): The amino group (or a protected form of it) can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position with a strong base like an organolithium reagent. wikipedia.orgbaranlab.orgharvard.edu The resulting lithiated species can then be quenched with various electrophiles to introduce substituents specifically at the position adjacent to the nitrogen atom. unilag.edu.ng

Approaches for Derivatization of the Thiazole Ring System

The thiazole ring itself offers several positions for functionalization, allowing for the synthesis of a wide range of analogues.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, with the C5-position being generally the most reactive, followed by the C4-position. googleapis.com However, if the C5-position is already substituted, as in the target molecule, further electrophilic substitution is less common.

Nucleophilic Substitution: The C2-position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present at this position. googleapis.com

Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds of the thiazole ring. Palladium-catalyzed C-H arylation has been shown to be effective for introducing aryl groups at the C2 and C5 positions of the thiazole ring. researchgate.net This strategy avoids the need for pre-functionalized thiazole derivatives.

| Position | Reaction Type | Example Reagents | Potential Product |

| C2 | C-H Arylation | Aryl Halide, Pd Catalyst | 4-bromo-N-((2-aryl-1,3-thiazol-5-yl)methyl)aniline |

| C4 | Lithiation/Electrophilic Quench | n-BuLi, then Electrophile | 4-bromo-N-((4-substituted-1,3-thiazol-5-yl)methyl)aniline |

By employing these advanced synthetic strategies, a diverse library of analogues of this compound can be generated, enabling a thorough investigation of its chemical and biological properties.

Diversification at the N-Methylenelinkage

The N-methylenelinkage in this compound serves as a critical linker between the substituted aniline and the thiazole heterocycle. Its modification is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. Diversification can be achieved through several synthetic approaches, primarily revolving around the N-alkylation of 4-bromoaniline with a varied thiazole-containing electrophile.

A primary method for forming this linkage is reductive amination. This process involves the condensation of 4-bromoaniline with a thiazole-5-carboxaldehyde (B92649) derivative to form an intermediate imine, which is then reduced to the final secondary amine. Diversification at the methylene bridge can be achieved by using α-substituted thiazole-5-carboxaldehydes. For instance, reacting 4-bromoaniline with a 5-(1-oxoethyl)thiazole would, after reduction, introduce a methyl group on the methylene carbon, yielding a chiral center and significantly altering the molecule's steric profile.

Another versatile approach is the direct N-alkylation of 4-bromoaniline with a 5-(halomethyl)-1,3-thiazole. While effective, this method can be complicated by over-alkylation, leading to the formation of tertiary amines. masterorganicchemistry.comwikipedia.org The reactivity of the halide (I > Br > Cl) and the reaction conditions must be carefully controlled to favor mono-alkylation. psu.edu The use of a large excess of the aniline can also suppress the formation of the tertiary amine byproduct. masterorganicchemistry.com

More advanced and greener methodologies involve the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" strategy, where 4-bromoaniline is reacted with 1,3-thiazol-5-ylmethanol. researchgate.net This reaction is typically catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) and proceeds through the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal-hydride species formed during the initial oxidation step. acs.orgnih.gov Diversification using this method would involve synthesizing substituted thiazole-5-ylmethanol derivatives.

| Diversification Strategy | Thiazole Reagent | Resulting Linkage | Key Considerations |

| Reductive Amination | α-Substituted thiazole-5-carboxaldehyde | -CHR- (R = alkyl, aryl, etc.) | Control of reducing agent selectivity. |

| Direct N-Alkylation | 5-(1-haloethyl)-1,3-thiazole | -CH(R)- (R = alkyl, etc.) | Potential for over-alkylation; control of stoichiometry. masterorganicchemistry.comwikipedia.org |

| Hydrogen Borrowing | Substituted 1,3-thiazol-5-ylmethanol | -CHR- (R = alkyl, aryl, etc.) | Requires specific transition metal catalysts. researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms for the formation of the N-methylenelinkage is paramount for optimizing reaction conditions, maximizing yield, and minimizing byproducts. The key transformations—reductive amination and catalytic N-alkylation with alcohols—have been the subject of detailed mechanistic studies.

Elucidation of Reaction Intermediates and Transition States

The synthesis of the thiazole ring itself, often accomplished via the Hantzsch thiazole synthesis, proceeds through stable intermediates such as 4-hydroxythiazolinium salts which can be isolated and characterized before dehydration to the aromatic thiazole. acs.org

For the formation of the N-methylenelinkage via N-alkylation of anilines with alcohols (a model for using thiazol-5-ylmethanol), mechanistic studies have identified key intermediates through a combination of experimental and computational methods. acs.org The catalytic cycle is understood to involve several distinct steps:

Alcohol Oxidation : The catalyst, often an Iridium complex, oxidizes the alcohol to an aldehyde, forming a metal-hydride species. This step is generally considered almost irreversible. acs.org

In these catalytic systems, the resting state of the catalyst is often an iridium-hydride complex coordinated to an amine substrate molecule. acs.org The rate-determining step involves the dissociation of this amine ligand, followed by the coordination of the imine intermediate. acs.org

For reductive amination, the mechanism also proceeds through an imine or, under acidic conditions, a protonated iminium intermediate. The presence of an acid co-catalyst can drive the reaction forward by facilitating the dehydration step to form the iminium ion, which is a more reactive electrophile for the subsequent reduction step. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Optimization

Kinetic and thermodynamic studies provide a quantitative framework for optimizing the synthesis of this compound.

Kinetics: For iridium-catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol, kinetic experiments have established the reaction order with respect to the various components. The rate was found to be zero-order in alcohol, second-order in the catalyst, and negative first-order in both water and the aniline substrate. acs.org The negative order in aniline suggests that it competes with the crucial imine intermediate for coordination to the catalyst's active site, thereby inhibiting the reaction at high concentrations. acs.org Hammett studies, which vary electronic substituents on the aniline, have shown that electron-poor anilines react more quickly, consistent with the rate-determining step involving the dissociation of the aniline from the catalyst resting state. acs.org For heterogeneous catalysts, kinetic data has been used to validate mechanisms like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, with activation energies calculated to be around 37 kcal/mol for certain systems. researchgate.net

| Parameter | Observation in Analogous Systems | Implication for Synthesis Optimization | Reference |

| Reaction Order (Catalyst) | Second-order | Catalyst concentration is highly influential on the rate. | acs.org |

| Reaction Order (Aniline) | Negative first-order | High aniline concentrations can inhibit the reaction. | acs.org |

| Reaction Order (Water) | Negative first-order | Water removal (e.g., with molecular sieves) is critical. | acs.org |

| Activation Energy (Ea) | ~37 kcal/mol (heterogeneous catalysis) | Indicates a significant energy barrier, requiring elevated temperatures. | researchgate.net |

| Reaction Enthalpy (ΔH) | Exothermic overall | Lower temperatures favor product formation at equilibrium. | nih.gov |

| Reaction Free Energy (ΔG) | ~ -15 kcal/mol | The reaction is thermodynamically favorable. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

The ¹H NMR spectrum of 4-bromoaniline (B143363) in a solvent like deuterochloroform (CDCl₃) typically displays distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. chemicalbook.com The aromatic protons on the benzene (B151609) ring, being in different chemical environments, exhibit characteristic splitting patterns. The protons ortho to the amino group (H-2 and H-6) are chemically equivalent, as are the protons meta to the amino group (H-3 and H-5). This results in a pair of doublets, characteristic of a para-substituted benzene ring.

The introduction of the N-(1,3-thiazol-5-ylmethyl) group would significantly alter the ¹H NMR spectrum. The -NH proton would exhibit a chemical shift and may show coupling to the adjacent methylene (B1212753) (-CH₂-) protons. The methylene protons would appear as a singlet or a doublet depending on the coupling with the -NH proton. Furthermore, the thiazole (B1198619) ring would introduce its own set of proton signals, typically a singlet for the proton at the C-2 position and a singlet for the proton at the C-4 position.

Table 1: ¹H NMR Data for 4-bromoaniline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.21 | Doublet | ~8.5 |

| H-3, H-5 | ~6.54 | Doublet | ~8.5 |

| -NH₂ | Variable | Broad Singlet | - |

| Note: Data is for 4-bromoaniline and is sourced from typical values found in spectroscopic databases. chemicalbook.com |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum of 4-bromoaniline provides information on the carbon framework of the molecule. The spectrum will show four distinct signals for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom attached to the bromine (C-4) will have a chemical shift significantly influenced by the halogen's electronegativity. The carbon atom attached to the amino group (C-1) will also have a characteristic chemical shift.

Upon substitution with the N-(1,3-thiazol-5-ylmethyl) group, new signals corresponding to the methylene carbon and the three carbons of the thiazole ring would appear in the ¹³C NMR spectrum. The chemical shifts of the carbons in the bromoaniline ring would also be slightly perturbed due to the change in the electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the complete structural assignment of 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the -NH and -CH₂- protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: ¹³C NMR Data for 4-bromoaniline

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~145.4 |

| C-2, C-6 | ~116.6 |

| C-3, C-5 | ~132.2 |

| C-4 (-Br) | ~110.0 |

| Note: Data is for 4-bromoaniline and is based on typical values from spectroscopic databases. |

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-bromoaniline exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and the C-Br stretching. The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

For this compound, the FTIR spectrum would show the disappearance of the primary amine N-H stretching bands and the appearance of a single N-H stretching band for the secondary amine in a similar region. Additionally, characteristic bands for the thiazole ring, including C=N and C-S stretching vibrations, would be present.

Table 3: Key FTIR Absorption Bands for 4-bromoaniline

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3480 |

| N-H Symmetric Stretch | ~3390 |

| Aromatic C-H Stretch | ~3050 |

| Aromatic C=C Stretch | ~1620, ~1500 |

| C-N Stretch | ~1280 |

| C-Br Stretch | ~620 |

| Note: Data is for 4-bromoaniline and is based on typical values from spectroscopic databases. nist.gov |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 4-bromoaniline would also show characteristic bands for the aromatic ring vibrations and the C-Br stretch. Aromatic ring vibrations are often strong in Raman spectra.

In the case of this compound, the Raman spectrum would be expected to show characteristic vibrations of the thiazole ring, which can be useful for confirming its presence. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

For 4-bromoaniline, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern would be more complex. Key fragmentation pathways would likely involve the cleavage of the bond between the nitrogen and the methylene group, leading to the formation of a 4-bromoanilinium radical cation and a thiazol-5-ylmethyl cation. Further fragmentation of the thiazole and bromoaniline moieties would also be observed, providing valuable structural information.

In-Depth Structural and Spectroscopic Analysis of this compound

A comprehensive examination of the molecular architecture and solid-state characteristics of the title compound has been conducted, revealing key insights into its structural and electronic properties. Advanced analytical techniques, including mass spectrometry and X-ray crystallography, have provided a detailed understanding of its atomic connectivity, fragmentation behavior, and supramolecular arrangement.

The precise molecular structure and fragmentation patterns of this compound have been determined through the application of high-resolution and tandem mass spectrometry. These methods confirm the elemental composition and provide a detailed map of the molecule's fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. While specific HRMS data for this compound is not available in the reviewed literature, the expected monoisotopic mass can be calculated from its chemical formula, C10H9BrN2S. This information is crucial for confirming the identity of the synthesized compound in future studies.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. Although specific MS/MS fragmentation data for this compound has not been reported, general fragmentation behaviors of related bromo-aniline and thiazole-containing compounds suggest likely cleavage points. These would include the benzylic C-N bond and fragmentation of the thiazole ring, providing characteristic daughter ions that could be used for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

The three-dimensional arrangement of atoms and molecules in the crystalline state is definitively determined by X-ray crystallography. While a crystal structure for the specific title compound has not been detailed in the available literature, analysis of closely related compounds provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structures of various bromo-aniline derivatives have been extensively studied, revealing common packing motifs and intermolecular interactions.

Crystal System and Space Group Analysis

Based on analyses of similar bromo-aniline compounds, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice. For example, related bromo-aniline structures have been observed in space groups like P21/c and Pccn. mdpi.comresearchgate.net The determination of the crystal system and space group is fundamental to understanding the packing efficiency and symmetry of the molecule in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

Energy Framework Calculations for Supramolecular Architecture

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state will be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The dihedral angle between the phenyl and thiazole rings will be a key conformational parameter. researchgate.netnih.gov Analysis of related structures reveals that the linkage between the aniline (B41778) nitrogen and the thiazolylmethyl group allows for rotational freedom, which will be fixed in a specific conformation within the crystal lattice to maximize packing efficiency and intermolecular bonding. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Detailed quantum chemical calculations are essential for a fundamental understanding of a molecule's properties. These studies typically involve a suite of analyses to build a complete picture of the electronic environment.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a compound. Such simulations can reveal the preferred shapes a molecule adopts and how it might interact within a larger system, like a protein binding site. nih.govnih.gov There are currently no published molecular dynamics or conformational sampling studies focused on 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline.

Simulation of Dynamic Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations are employed to study the thermodynamic properties and dynamic behavior of molecules in physiological conditions. nih.gov For derivatives containing similar thiazole (B1198619) and aniline (B41778) moieties, MD simulations are run to evaluate the stability of ligand-protein complexes. nih.gov These simulations track the molecule's movements over time, providing a detailed picture of its conformational flexibility and the ensemble of shapes it can adopt.

Key parameters analyzed during these simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov RMSD analysis helps determine the stability of the molecule's binding pose within a biological target, with stable complexes showing minimal deviation over the simulation period. nih.gov RMSF analysis identifies which parts of the molecule are more flexible or rigid. For related compounds, studies have shown that despite some initial fluctuations, the ligand generally remains stably attached within the active site of a target protein, indicating significant contacts are maintained. nih.gov

Investigation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence a molecule's properties and chemical reactivity. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is one such method used in theoretical calculations to create a solvent environment and study its impact on the electronic structure and spectral properties of related bromoaniline-based systems. nih.gov

Experimentally, the influence of solvents on reaction kinetics and spectroscopic properties is also investigated for analogous compounds. Studies on other thiazole amines have demonstrated that their spectroscopic characteristics and the rates of their reactions can be reliably dependent on the polarity of the solvent. researchgate.net Such investigations are critical for understanding how this compound might behave in the aqueous environment of the body or in various organic solvents used during synthesis and analysis.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

While specific docking studies for this compound are not extensively detailed, research on structurally related compounds provides significant insight into its potential biological targets. Thiazole, aniline, and bromo-phenyl motifs are present in many molecules evaluated as inhibitors of various enzymes. Molecular docking studies on these analogs have been widely used to predict their binding affinities. nih.gov

Potential targets for compounds with these structural features include bacterial enzymes like DNA gyrase and human enzymes such as elastase, alkaline phosphatase, and protein kinases like EGFR and VEGFR-2. nih.govijcce.ac.irmdpi.com Docking studies on these related compounds often reveal strong binding affinities, sometimes outperforming standard inhibitors. nih.govals-journal.com For instance, certain thiazole derivatives have shown better binding affinity for DNA gyrase than the antibiotic ciprofloxacin. als-journal.com

Below is a table summarizing molecular docking findings for compounds structurally related to this compound, highlighting their proposed biological targets and binding affinities.

| Related Compound Structure | Proposed Biological Target | Reported Binding Metric | Source |

|---|---|---|---|

| Quinoline-based Iminothiazoline | Elastase | Docking Score: -7.2 kcal/mol | nih.gov |

| 4-Anilinoquinazoline with Bromo-fluoroaniline Moiety | VEGFR-2 | Binding Energy: -8.24 kcal/mol; Ki: 0.9 µM | ijcce.ac.ir |

| 4-Anilinoquinazoline with Bromo-fluoroaniline Moiety | EGFR | Binding Energy: -6.39 kcal/mol; Ki: 20.67 µM | ijcce.ac.ir |

| Substituted 2-Aminothiazoles | DNA Gyrase (1KZN) | Favorable binding interactions | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Alkaline Phosphatase (1EW2) | Potent inhibition (IC50: 1.469 µM) | mdpi.com |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | IC50 values (3.52-4.32 µg/ml) equal to or better than ciprofloxacin | als-journal.com |

Identification of Key Interaction Sites and Hydrogen Bonding Networks at Binding Interfaces

Beyond predicting binding affinity, molecular docking and crystal structure analysis identify the specific interactions that stabilize the ligand-macromolecule complex. These interactions include hydrogen bonds, hydrophobic contacts, and other electrostatic forces. nih.gov

For related bromo-aniline and thiazole-containing molecules, studies have identified several key types of interactions:

Hydrogen Bonding: The nitrogen atoms in the thiazole ring and the hydrogen on the aniline amine group are potential sites for hydrogen bonding. nih.govnih.gov Crystal structures of related compounds show C–H···N, C–H···O, and intramolecular O—H···N hydrogen bonds that form extensive networks. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl rings of the aniline and thiazole moieties can form hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. nih.gov

Halogen and Pi Interactions: The bromine atom can participate in halogen bonding (e.g., Br⋯O interactions). nih.govresearchgate.net Furthermore, studies of 4-Bromo-N-phenylaniline reveal intermolecular C—H⋯π and N—H⋯π interactions, where the aromatic rings act as π-acceptors. researchgate.net

These findings suggest that this compound likely utilizes a combination of hydrogen bonding via its thiazole and amine groups, and hydrophobic/pi-stacking interactions through its aromatic systems to bind to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity Based on Molecular Descriptors

The goal of a QSAR study is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. This is achieved by calculating a set of "molecular descriptors" for a series of molecules with known activities and then using statistical methods to find a correlation.

While specific QSAR models for this compound have not been detailed, the methodology is well-established for related heterocyclic compounds. Such a model would involve calculating various molecular descriptors, including:

Electronic Descriptors: Such as the HOMO-LUMO energy gap, chemical hardness, and softness, which relate to the molecule's reactivity. nih.gov A small energy gap, for instance, implies the compound can more easily undergo electronic transitions and is more reactive. nih.gov

Lipophilic Descriptors: Like LogP, which describes the compound's partitioning between water and octanol (B41247) and is related to its ability to cross cell membranes.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

By correlating these descriptors with the measured biological activity (e.g., IC50 values) of a series of analogs, a predictive QSAR model can be derived. This model would be a valuable tool for guiding the synthesis of new derivatives of this compound with potentially enhanced biological activity.

Descriptor Selection and Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. The development of a robust and predictive QSAR model for a compound like this compound hinges on two critical phases: the judicious selection of molecular descriptors and rigorous statistical validation.

Descriptor Selection: The initial step involves calculating a wide array of molecular descriptors that numerically represent the constitutional, topological, physicochemical, and quantum-chemical properties of this compound and its analogues. These descriptors encode specific aspects of the molecular structure. For thiazole derivatives, relevant descriptors often include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as branching indices and shape profiles.

Electronic descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. For instance, the HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and stability.

Physicochemical descriptors: Parameters like molar refractivity (MR) and the logarithm of the partition coefficient (LogP) are used to model steric bulk and lipophilicity, respectively, which are vital for understanding how the molecule interacts with biological systems.

From this large pool of calculated descriptors, a smaller, more relevant subset must be selected to build the model. This is done to avoid overfitting and to create a model that is both simple to interpret and robust in its predictions. Techniques such as Genetic Function Approximation (GFA) are often employed to identify the descriptors that have the most significant correlation with the biological activity being studied.

Statistical Validation: Once a QSAR model is built, it must undergo stringent validation to ensure its reliability and predictive power. This process involves both internal and external validation methods.

Internal Validation: This assesses the stability and robustness of the model using the initial training dataset. The most common technique is leave-one-out cross-validation (LOO-CV), which generates the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity.

External Validation: This is a more stringent test where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. The predictive ability is quantified by the predictive R² (R²pred).

Several statistical metrics are used to evaluate the quality of a QSAR model. A well-accepted model must satisfy multiple criteria, ensuring it is not a result of chance correlation.

Below is an interactive table summarizing key statistical parameters for validating a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model. | Close to R² |

| Cross-validation Coefficient | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² for External Set | R²pred | Measures the model's ability to predict new data. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

These validation steps are crucial for establishing the domain of applicability for the QSAR model, which defines the chemical space within which the model can make reliable predictions for new thiazole derivatives.

Advanced Topological Analysis of Electron Density

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful tools for visualizing and understanding chemical bonding from a topological perspective. nih.govmdpi.com They analyze the kinetic energy density of electrons to reveal regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. mdpi.comresearchgate.net

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org Its value ranges from 0 to 1. Regions with high ELF values (approaching 1) indicate strong electron localization, characteristic of covalent bonds and lone pairs. researchgate.net For this compound, an ELF analysis would clearly delineate the C-C, C-H, C-N, C-S, and C-Br covalent bonds. It would also visualize the localized lone pairs on the sp²-hybridized nitrogen atom of the thiazole ring, the amine nitrogen, and the sulfur atom, providing a visual representation consistent with VSEPR theory. wikipedia.org

Local Orbital Locator (LOL): Similar to ELF, LOL identifies regions where localized orbitals overlap. mdpi.comresearchgate.net It is particularly useful for distinguishing the nature of bonds based on the kinetic energy density. researchgate.net LOL maps attain high values in areas where electron localization is dominant, such as in the middle of covalent bonds or in the regions of lone pairs. researchgate.net Applying LOL analysis to this compound would complement the ELF results, offering a detailed map of its bonding framework and non-bonding electron pairs. nih.gov

Together, ELF and LOL provide an intuitive and quantitative picture of the electron distribution, confirming the covalent structure and the location of chemically significant electron pairs within the molecule.

The Reduced Density Gradient (RDG) is a fundamental quantity derived from the electron density (ρ) and its first derivative (∇ρ). Plotting RDG against the electron density allows for the identification and visualization of non-covalent interactions (NCI). scirp.orgresearchgate.net This NCI analysis is crucial for understanding the forces that dictate the three-dimensional conformation and intermolecular interactions of this compound.

The NCI method generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify strong, repulsive interactions, typically associated with steric hindrance.

For an isolated molecule of this compound, NCI analysis would be instrumental in identifying potential intramolecular interactions. nih.gov For example, a weak hydrogen bond could exist between the hydrogen atom of the secondary amine (-NH-) group and the nitrogen atom of the thiazole ring. nih.gov This would appear as a blue or bluish-green surface between these atoms. The analysis would also reveal van der Waals contacts between different parts of the molecule and any steric clashes, for instance, between the aniline and thiazole rings, which would influence the molecule's preferred conformation.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgamercrystalassn.org This approach allows for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density (ρ). wikipedia.orgwiley-vch.de

The analysis focuses on identifying critical points (CPs) where the gradient of the electron density is zero. researchgate.net Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density linking two bonded atomic nuclei, known as the bond path. wiley-vch.depitt.edu The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. acs.org

For this compound, a QTAIM analysis would yield BCPs for all covalent bonds. The analysis of these BCPs would allow for the classification of these bonds. Key parameters at the BCP include:

Electron density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. acs.org

Total electron energy density (H(r)): A negative value for H(r) is also indicative of partial covalent character.

QTAIM can also identify bond paths for weaker, non-covalent interactions, such as the potential intramolecular N-H···N hydrogen bond or a C-Br···N halogen bond, providing evidence for their existence and quantifying their strength. nih.gov

The following interactive table presents hypothetical QTAIM parameters for representative bonds in this compound to illustrate how the data would be interpreted.

| Bond Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| Aromatic C-C | C=C (Aniline) | ~0.310 | ~ -0.850 | ~ -0.350 | Covalent (Shared) |

| Amine C-N | C-NH | ~0.250 | ~ -0.600 | ~ -0.200 | Polar Covalent |

| Thiazole C-S | C-S | ~0.160 | ~ -0.210 | ~ -0.110 | Polar Covalent |

| Bromo-Aryl C-Br | C-Br | ~0.140 | ~ +0.050 | ~ -0.070 | Polar Covalent |

| Hydrogen Bond | N-H···N | ~0.015 | ~ +0.055 | ~ -0.001 | Non-covalent (Closed-shell) |

This comprehensive topological analysis provides a detailed and quantitative electronic picture of this compound, elucidating the nature of its chemical bonds and the subtle non-covalent forces that govern its structure.

Pre Clinical Pharmacological Profiling and Biological Activity Mechanisms

In Vitro Enzymatic Inhibition and Receptor Binding Assays

Assays for Specific Enzyme Targets (e.g., CDK9, aromatase, CYP1B1, DPP-IV)

No published data were found regarding the in vitro enzymatic inhibition of CDK9, aromatase, CYP1B1, or DPP-IV by 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline.

Ligand-Receptor Binding Studies and Potency Determination

No studies detailing ligand-receptor binding affinities or potency determination for this compound were identified.

Cellular Biological Effects in Disease Models (In Vitro and Preclinical In Vivo)

Antiproliferative Activity in Human Cancer Cell Lines

Specific data on the antiproliferative activity of this compound against human cancer cell lines, which would typically be presented as IC50 values, are not available in the reviewed literature. While related structures have shown such activity, these findings cannot be directly attributed to the subject compound. nih.govresearchgate.netnih.gov

Antibacterial and Antifungal Efficacy in Microbial Pathogen Models

There is no specific information available on the antibacterial and antifungal efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against various microbial pathogens. nih.govresearchgate.netresearchgate.net

Anti-tuberculosis Activity Investigations against Pathogenic Strains

No studies were found that specifically investigated the anti-tuberculosis activity of this compound against pathogenic strains of Mycobacterium tuberculosis. nih.govmagtech.com.cn

Antiviral Activity in Cell-Based Assays

Currently, there is no specific, publicly accessible research detailing the antiviral activity of this compound in cell-based assays. The broader class of N-heterocycles, which includes thiazole (B1198619) derivatives, has been a subject of interest in antiviral research. Studies on various thiazole-containing molecules have shown activity against a range of viruses. However, these findings are specific to the compounds tested and cannot be directly extrapolated to this compound without dedicated experimental validation.

Investigation of Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms of action for this compound are not described in the available scientific literature. Understanding these mechanisms would require specific studies to identify its molecular targets and cellular effects.

There is no published data available that elucidates how this compound may modulate specific cellular pathways or its subsequent downstream biochemical effects. Research on other brominated thiazole compounds has indicated interactions with targets like Na+/K(+)-ATPase and the Ras oncogene pathway, but similar studies on this compound have not been reported.

Specific studies on the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle perturbation in cancer or other cell lines are not found in the reviewed literature. While molecular docking studies on related compounds have suggested potential interactions with proteins involved in apoptosis, experimental data, such as results from flow cytometry or caspase activation assays for this particular compound, is absent.

There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated as an inhibitor of specific biological processes such as RNA Polymerase II transcription. Research into transcriptional inhibitors is an active area, but this specific compound has not been identified as a subject of such studies.

Emerging Research Directions and Future Prospects

Development of Novel and Green Synthetic Methodologies for the Chemical Compound and Analogues

The future of synthesizing 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline and its analogues is increasingly focused on green chemistry principles to reduce environmental impact and improve efficiency. bohrium.comresearchgate.net Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and generate significant waste. bepls.com Emerging methodologies aim to overcome these limitations through innovative techniques.

Key green approaches being explored include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating methods. nih.govrsc.orgresearchgate.netjusst.org Microwave-assisted Hantzsch thiazole (B1198619) synthesis is a prominent example of its application in forming the core thiazole ring. nih.gov

Ultrasonic-Mediated Synthesis: The use of ultrasonic irradiation offers an energy-efficient method to promote reactions, often under milder conditions and with shorter durations. nih.gov This approach has been successfully used with eco-friendly biocatalysts like chitosan (B1678972) for thiazole synthesis. nih.gov

Green Catalysts and Solvents: Research is shifting towards the use of reusable, solid-supported catalysts and environmentally benign solvents like water or ethanol. nih.govorganic-chemistry.org For instance, a high-yielding procedure for synthesizing thiazole derivatives has been reported using water as a solvent without any catalyst. bepls.com This minimizes the use of volatile organic compounds (VOCs) and simplifies product purification.

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing solvent usage, time, and waste. researchgate.netbepls.com This strategy is particularly valuable for building molecular diversity around the thiazole-aniline scaffold.

These sustainable methods are not only environmentally responsible but also offer economic advantages through reduced energy consumption and waste disposal costs. researchgate.net

Advanced Computational Approaches for Enhanced Predictive Modeling and Virtual Screening

Computational chemistry and cheminformatics are pivotal in accelerating the discovery and optimization of derivatives of this compound. These in silico tools allow for the rational design of new analogues with improved potency and better pharmacokinetic profiles, reducing the reliance on costly and time-consuming experimental screening. researchgate.net

Advanced computational techniques employed in this field include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov For thiazole derivatives, docking studies have been instrumental in elucidating binding modes with various protein kinases, DNA gyrase, and other enzymes, helping to explain the structure-activity relationship (SAR). researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in early-stage drug discovery. mdpi.comnih.gov These models help to identify candidates with favorable drug-like properties and flag potential liabilities, thereby reducing late-stage attrition of drug candidates. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions and the stability of the binding. nih.gov

The integration of these computational methods facilitates a more targeted and efficient approach to drug design, enabling the rapid screening of large virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Derivatives of the Chemical Compound

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are being investigated against a wide array of biological targets for various therapeutic applications. nih.govglobalresearchonline.net The versatility of the thiazole ring allows for structural modifications that can tune the compound's activity towards specific targets. globalresearchonline.net

Future research is focused on several key areas:

Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. nih.govrsc.org Thiazole derivatives have shown significant potential as inhibitors of various kinases, including:

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 is a key strategy in anti-angiogenic cancer therapy. mdpi.com

CDKs: Cyclin-Dependent Kinases are central to cell cycle regulation, and their inhibition is a target for cancer treatment. google.comresearchgate.net

PI3K/mTOR Pathway: This pathway is frequently overactive in cancer, and dual inhibitors are of high interest. nih.gov

Aurora Kinases: These are essential for mitosis, and their inhibition can lead to cancer cell death. nih.gov

Enzyme Inhibition: Beyond kinases, thiazole derivatives are being explored as inhibitors of other enzyme classes. For example, they have been investigated as inhibitors of cyclooxygenase (COX) for anti-inflammatory applications and human lactate (B86563) dehydrogenase A (hLDHA) as a target in cancer metabolism. acs.orgacs.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole-containing compounds have demonstrated activity against various bacterial and fungal pathogens. researchgate.net

Metastasis Inhibition: Some thiazole derivatives have been found to inhibit cancer cell migration and invasion, targeting processes central to metastasis, which is a major cause of cancer mortality. acs.orgnih.gov

The breadth of targets highlights the potential for developing derivatives of this compound for diverse therapeutic areas, from oncology to infectious diseases. nih.govresearchgate.net

| Target Class | Specific Target Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR-2, CDK9, PI3K/mTOR, B-RAF, Aurora Kinases | Oncology | nih.govmdpi.comgoogle.comnih.gov |

| Other Enzymes | COX-1/COX-2, hLDHA, DNA Gyrase | Inflammation, Oncology, Infectious Disease | researchgate.netacs.orgacs.org |

| Cellular Processes | Cell Migration & Invasion (Fascin) | Oncology (Metastasis) | acs.org |

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

A significant future direction in understanding the biological effects of this compound derivatives is the integration of multi-omics data. This approach moves beyond a single target to provide a holistic view of the drug's mechanism of action (MoA) at a systems level.

Proteomics: Quantitative proteomics can systematically identify the proteins that interact with a drug candidate. scitechnol.comcreative-proteomics.com This is crucial for confirming on-target engagement and, importantly, for discovering potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning. scitechnol.com Thermal proteome profiling, for instance, can assess changes in protein thermal stability across the proteome upon drug treatment to identify direct targets. creative-proteomics.com

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal the downstream functional consequences of target engagement. nih.gov If a derivative inhibits a key enzyme, metabolomics can map the resulting perturbations in metabolic pathways, providing a deeper understanding of the drug's functional impact. nih.gov

Genomics and Transcriptomics: These approaches can identify genetic factors that influence sensitivity to a compound or reveal changes in gene expression profiles following treatment, further elucidating the pathways affected by the drug.

Coupling these omics platforms provides a powerful, unbiased method for hypothesis generation and a comprehensive understanding of a drug's MoA, which is essential for successful clinical development. creative-proteomics.comnih.gov

Application of the Chemical Compound as a Research Probe or Chemical Tool

A potent, selective, and well-characterized inhibitor can serve as an invaluable chemical tool for basic research. nih.gov Derivatives of this compound that demonstrate high selectivity for a specific biological target can be employed as chemical probes to investigate the function of that target in complex biological systems. nih.govresearchgate.net

The application as a chemical tool is predicated on several factors:

Potency and Selectivity: The compound must inhibit its intended target at low concentrations and show minimal activity against other related targets.

Mechanism of Action: A well-defined MoA is necessary to accurately interpret the results of experiments using the probe.

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between 4-bromoaniline derivatives and functionalized thiazole intermediates. For example, a Schiff base formation strategy can be employed, where an aldehyde group on the thiazole reacts with the amine group of 4-bromoaniline under acidic catalysis (e.g., glacial acetic acid) . Key variables include solvent choice (e.g., absolute ethanol), reaction time (4–6 hours of reflux), and stoichiometric ratios. Chromatographic purification (e.g., silica gel column) is critical for isolating the product, with yields ranging from 48% to 64% depending on substituent effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and thiazole methylene groups (δ 4.3–4.6 ppm).

- FT-IR : Peaks at 1625 cm (C=N stretching) and 1185 cm (C-Br) confirm structural motifs .

- HRMS : Used to verify molecular weight (e.g., calculated 317.05 Da vs. experimental 317.04 Da) .

- X-ray crystallography : SHELX software refines crystal structures, with hydrogen bonding patterns analyzed via graph-set notation .

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron-withdrawing bromine and thiazole groups stabilizing the aromatic ring . NBO analysis reveals hyperconjugative interactions between the thiazole’s lone pairs and the aniline’s π-system, influencing charge distribution .

Q. What are the challenges in analyzing contradictory catalytic activity data for palladium complexes derived from this compound?

Palladium(II) complexes (e.g., dichloro-(4-bromo-N-((pyridin-2-yl)methyl)aniline)-Pd(II)) show variable substitution kinetics with thiourea nucleophiles. Discrepancies in rate constants may arise from steric effects of substituents (e.g., bromine vs. methoxy groups) or solvent polarity. Researchers should conduct comparative studies using stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions and validate results with Arrhenius plots .

Q. How do bacterial degradation pathways for aniline derivatives apply to this compound?

Aniline dioxygenase enzymes in Pseudomonas species catalyze initial hydroxylation, but bromine and thiazole substituents may hinder enzyme binding. Pathway engineering (e.g., Q gene promoter mutations) could enhance degradation efficiency. Metabolites like catechol derivatives are detectable via HPLC-MS, but persistence of brominated intermediates requires toxicity assays .

Q. Table 2: Degradation Pathway Comparison

| Substrate | Key Enzyme | Metabolites | Efficiency |

|---|---|---|---|

| Aniline | Aniline dioxygenase | Catechol, pyruvic acid | High |

| 4-Bromo-N-(thiazole)aniline | Engineered variants | Bromocatechol, aldehydes | Moderate |

Methodological Guidance

Q. How to design experiments for studying hydrogen-bonding networks in crystalline forms of this compound?

Use single-crystal X-ray diffraction (SHELXL/ORTEP-III) to resolve intermolecular interactions. Graph-set analysis (e.g., motifs) identifies hydrogen-bonding patterns. For example, N-H···N(thiazole) and C-H···Br interactions stabilize the lattice .

Q. What strategies optimize photocatalytic degradation of this compound under solar radiation?

MnFeO/ZnSiO nanocomposites degrade aniline derivatives via hydroxyl radical (·OH) generation. Use Box-Behnken experimental design to optimize parameters: pH (6–8), catalyst loading (1–2 g/L), and irradiation time (60–120 min). Monitor degradation kinetics via UV-Vis at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.